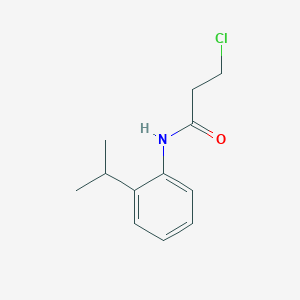

3-chloro-N-(2-isopropylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2-isopropylphenyl)propanamide is a chemical compound with the CAS Number: 560078-34-4 . It has a molecular weight of 225.72 and its IUPAC name is 3-chloro-N-(2-isopropylphenyl)propanamide . This compound is typically in solid form .

Molecular Structure Analysis

The molecular formula of 3-chloro-N-(2-isopropylphenyl)propanamide is C12H16ClNO . The InChI code for this compound is 1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis

The physical form of 3-chloro-N-(2-isopropylphenyl)propanamide is solid . It has a molecular weight of 225.71g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Aplicaciones Científicas De Investigación

Propofol Infusion Syndrome

A review on Propofol, a chemical with a somewhat related structure due to its usage of chloro and phenyl groups, discusses its applications in anesthesia and the rare but severe complication known as Propofol Infusion Syndrome (PRIS). This syndrome is characterized by metabolic acidosis, rhabdomyolysis, arrhythmias, and other severe conditions, highlighting the importance of cautious application in medical settings (Fodale & Monaca, 2008).

Environmental Impact of Chlorophenols

Another study evaluates the impact of chlorophenols, which share the chloro- and phenyl- components of the target compound, on the aquatic environment. The research indicates moderate toxic effects on mammalian and aquatic life, with significant toxicity upon long-term exposure to certain chlorophenols, demonstrating the environmental considerations of using such compounds (Krijgsheld & Gen, 1986).

Acrylamide in Baking Products

Research on acrylamide, though structurally different, provides an example of scientific interest in the toxic properties and formation mechanisms of chemical compounds in food products. This study discusses the factors affecting acrylamide formation in bakery products and guidelines to reduce its levels, reflecting the health-related research applications of chemical compounds (Keramat et al., 2011).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid, featuring a chloro group in its structure, is reviewed for its wide range of biological and pharmacological effects. This includes antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, underscoring the medicinal research applications of chloro-containing compounds (Naveed et al., 2018).

Environmental and Health Impacts of Acrylamide

A comprehensive review discusses the occurrence, synthesis, toxicity, and detection methods for acrylamide, a compound known for its neurotoxic and carcinogenic nature, in processed foods. Highlighting the importance of detection methods such as biosensors for managing its risks (Pundir, Yadav, & Chhillar, 2019).

Safety and Hazards

The safety data sheet for 3-chloro-N-(2-isopropylphenyl)propanamide suggests that it should not be released into the environment . In case of inhalation, skin contact, eye contact, or if swallowed, medical attention should be sought . It also suggests using personal protective equipment and ensuring adequate ventilation while handling this compound .

Propiedades

IUPAC Name |

3-chloro-N-(2-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNYPWZRZDETF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408854 |

Source

|

| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-isopropylphenyl)propanamide | |

CAS RN |

560078-34-4 |

Source

|

| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461418.png)

![5-amino-N-(2,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461419.png)

![5-amino-N-(2-phenoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461420.png)

![5-Amino-N-(3-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461421.png)

![5-amino-N-(2,5-dimethylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461424.png)

![5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461425.png)

![5-amino-N-[(2-chlorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461427.png)

![8-amino-N-(4-bromo-2-fluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461428.png)

![5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461429.png)

![Ethyl 5-[(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B461431.png)

![5-Amino-N-(1,3-benzodioxol-5-ylmethyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461432.png)

![3-amino-N-(3-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461433.png)

![3-amino-6-methyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461435.png)

![5-amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461440.png)